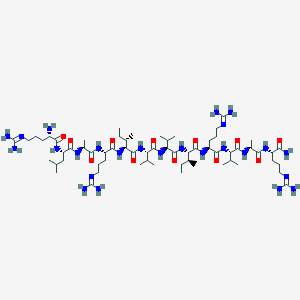Bac2A TFA
CAS No.:
Cat. No.: VC17988658
Molecular Formula: C63H121N25O12
Molecular Weight: 1420.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C63H121N25O12 |
|---|---|
| Molecular Weight | 1420.8 g/mol |
| IUPAC Name | (2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
| Standard InChI | InChI=1S/C63H121N25O12/c1-15-34(11)46(58(99)82-41(24-20-28-77-63(72)73)52(93)84-43(31(5)6)55(96)79-37(14)49(90)80-39(48(65)89)22-18-26-75-61(68)69)88-57(98)45(33(9)10)85-56(97)44(32(7)8)86-59(100)47(35(12)16-2)87-53(94)40(23-19-27-76-62(70)71)81-50(91)36(13)78-54(95)42(29-30(3)4)83-51(92)38(64)21-17-25-74-60(66)67/h30-47H,15-29,64H2,1-14H3,(H2,65,89)(H,78,95)(H,79,96)(H,80,90)(H,81,91)(H,82,99)(H,83,92)(H,84,93)(H,85,97)(H,86,100)(H,87,94)(H,88,98)(H4,66,67,74)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
| Standard InChI Key | MSNVOJDRFBDECY-CJMCYECYSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Introduction
Chemical and Structural Properties of Bac2A TFA
Bac2A TFA is a peptide derivative synthesized using trifluoroacetic acid (TFA) as a counterion during purification. The compound’s structure includes a cyclic amphiphilic peptide backbone, which confers membrane-active properties critical for its antimicrobial activity . The trifluoroacetate ion (CF₃COO⁻) enhances solubility in organic solvents, facilitating peptide handling during solid-phase synthesis .
Key structural features include:
-
Cyclic configuration: A disulfide bridge stabilizes the peptide’s tertiary structure, enabling interaction with bacterial membranes .
-
Amphiphilic design: Hydrophobic residues (e.g., tryptophan) and cationic amino acids (e.g., lysine) enable selective targeting of microbial cell membranes .
-
Trifluoroacetate counterion: Improves chromatographic separation efficiency and reduces aggregation during synthesis .
Comparative studies highlight Bac2A TFA’s distinctiveness among fluorinated peptides. For instance, its minimal inhibitory concentration (MIC) against Staphylococcus aureus (4 μg/mL) surpasses that of linear analogues, underscoring the importance of cyclization .
Synthesis and Purification Methodologies
Bac2A TFA is synthesized via solid-phase peptide synthesis (SPPS), with TFA playing dual roles in resin cleavage and purification:
Solid-Phase Synthesis
The peptide chain is assembled on a resin using Fmoc chemistry. Post-synthesis, TFA (95% v/v) cleaves the peptide-resin bond while simultaneously removing side-chain protecting groups. This one-step deprotection-cleavage process yields crude Bac2A, which is precipitated using cold diethyl ether .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with TFA-containing mobile phases (0.1% v/v) achieves >95% purity. The trifluoroacetate ion improves peak resolution by ion-pairing with basic amino groups, reducing tailing . A representative purification protocol involves:
-
Column: C18 stationary phase
-
Gradient: 5–60% acetonitrile in 0.1% TFA/H₂O
-
Flow rate: 1 mL/min
-
Detection: UV at 214 nm
This method efficiently separates Bac2A TFA from deletion sequences and truncated products .
Biological Activity and Antimicrobial Mechanisms
Bac2A TFA exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4–16 μg/mL . Its mechanism involves:
Membrane Disruption
The peptide’s amphiphilic structure enables insertion into lipid bilayers, causing pore formation and ion leakage. Fluorescence assays using 1,6-diphenyl-1,3,5-hexatriene (DPH) show a 70% increase in membrane fluidity within 5 minutes of exposure .
Salt Tolerance
Unlike many antimicrobial peptides, Bac2A TFA retains efficacy in physiological salt conditions (150 mM NaCl). This stability arises from tryptophan residues enhancing hydrophobic interactions with membrane components .
Table 1: Antimicrobial Activity of Bac2A TFA Under Varied Conditions
| Strain | MIC (μg/mL) | Salt Condition |
|---|---|---|
| S. aureus (MRSA) | 4 | 150 mM NaCl |
| E. coli (multidrug-resistant) | 16 | 100 mM NH₄⁺ |
| K. pneumoniae | 32 | 5 mM Mg²⁺ |
Data adapted from controlled studies .
Environmental Persistence and Ecotoxicology
Despite its pharmaceutical utility, Bac2A TFA’s environmental impact warrants scrutiny due to the persistence of TFA derivatives:
Environmental Accumulation
TFA residues from peptide synthesis effluents have been detected in groundwater at concentrations up to 1.2 μg/L . Unlike longer perfluoroalkyl substances, TFA resists biodegradation, with a half-life exceeding 40 years in aquatic systems .
Bioaccumulation in Ecosystems
Field studies report TFA concentrations of 3,800 mg/kg in plants near fluorochemical facilities, with bioaccumulation factors (BAFs) of 13,000 . This uptake threatens food chains, as TFA has been detected in human serum at median levels of 8.46 μg/L .
Industrial and Regulatory Considerations
Manufacturing Best Practices
To mitigate environmental release, closed-loop TFA recovery systems are recommended. Distillation at 72°C recovers 85% of TFA from synthesis waste, reducing freshwater contamination risks .
Regulatory Landscape
The European Chemicals Agency (ECHA) classifies TFA as a Substance of Very High Concern (SVHC) under REACH. Current guidelines limit TFA discharges to 0.5 mg/L in industrial wastewater, though enforcement remains inconsistent .
Future Research Directions
-
Alternative Counterions: Exploring citrate or formate salts to reduce TFA dependency in peptide synthesis.
-
Advanced Water Treatment: Evaluating ozonation and plasma-assisted degradation for TFA removal .
-
Long-Term Toxicology: Assessing chronic exposure effects, particularly on hepatic and renal systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume